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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Chloro-5-methylbenzoic Acid, a key intermediate in various synthetic applications. This
document compiles available spectroscopic data, outlines detailed experimental protocols for
its characterization, and presents a logical workflow for its analysis, aiding in quality control and
further research.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-
methylbenzoic Acid. While comprehensive experimental data for Infrared and Nuclear
Magnetic Resonance spectroscopy are not readily available in public databases, this guide
provides expected values based on the analysis of structurally similar compounds and
established spectroscopic principles.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula CsH7CIO2 PubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
Major Fragment (m/z) 170 PubChem[1]
Second Major Fragment (m/z) 153 PubChem[1]
Third Major Fragment (m/z) 125 PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Functional Group

Characteristic Absorption
Range (cm™?)

Expected Wavenumber
(cm~?*) for 2-Chloro-5-
methylbenzoic Acid

O-H (Carboxylic Acid) 3300-2500 (broad) ~3000

C-H (Aromatic) 3100-3000 ~3050

C-H (Alkyl) 3000-2850 ~2950

C=0 (Carboxylic Acid) 1725-1700 ~1710

C=C (Aromatic) 1600-1450 ~1600, 1480
C-O (Carboxylic Acid) 1320-1210 ~1290

C-Cl 800-600 ~750

Table 3: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCls)
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
COOH ~11-13 Singlet (broad)
Ar-H (position 6) ~7.9 Doublet ~8.0
Ar-H (position 4) ~7.3 Doublet ~8.0
Ar-H (position 3) ~7.2 Singlet
CHs ~2.4 Singlet

Table 4: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCls)

Carbon Chemical Shift (6, ppm)
C=0 ~172

C-Cl ~135

C-CHs ~139

C-COOH ~130

Aromatic CH ~132, 131, 128

CHs ~21

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data comparison.

Sample Preparation for NMR Spectroscopy

For *H and 3C NMR analysis, sample preparation is a critical step to ensure high-quality

spectra.[2]

o Sample Weighing: Accurately weigh 5-25 mg of 2-Chloro-5-methylbenzoic acid for tH NMR
and 50-100 mg for 3C NMR.
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» Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCIs) or
Dimethyl sulfoxide-de (DMSO-ds).[1] The choice of solvent can influence chemical shifts.[3]

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.[2] Gentle warming or vortexing can aid dissolution.

e Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing
chemical shifts to 0.00 ppm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¢ Instrumentation: A 400 MHz NMR spectrometer is suitable for acquiring both *H and 13C
spectra.[1]

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each carbon environment.

o Alonger acquisition time and a greater number of scans are typically required compared
to *H NMR due to the lower natural abundance of the 13C isotope.

Sample Preparation for Infrared (IR) Spectroscopy

For solid samples like 2-Chloro-5-methylbenzoic acid, the KBr pellet method is a common
technique for IR analysis.
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e Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar.

» Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a
thin, transparent pellet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.
e Instrumentation: A standard FT-IR spectrometer can be used.
e Background Scan: Record a background spectrum of the empty sample compartment.

o Sample Scan: Place the KBr pellet in the sample holder and record the IR spectrum, typically
in the range of 4000-400 cm™2.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the molecule.

¢ lonization Method: Electron lonization (El) is a common method for volatile and thermally
stable compounds.

¢ Analysis: The sample is introduced into the mass spectrometer, where it is ionized and
fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected, providing a
unique fragmentation pattern. The molecular ion peak corresponds to the molecular weight
of the compound.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis ensures a comprehensive characterization of the
compound.
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Fig. 1: Workflow for the spectroscopic analysis of 2-Chloro-5-methylbenzoic Acid.
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347271#2-chloro-5-methylbenzoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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